molecular formula C13H24O2 B13160677 {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol

{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13160677
M. Wt: 212.33 g/mol
InChI Key: OZFBIQJQAQERRQ-UHFFFAOYSA-N
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Description

{6-tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol (CAS 2060007-26-1) is a high-purity chemical reagent with the molecular formula C13H24O2 and a molecular weight of 212.33, supplied for laboratory research and development purposes . This compound features a methanol group attached to a 1-oxaspiro[4.4]nonane scaffold, a structure of significant interest in synthetic organic chemistry . The spiro[4.4]nonane core presents a unique three-dimensional geometry that is valuable for exploring structure-activity relationships in material science and as a synthetic intermediate for more complex architectures . Researchers utilize this and related spirocyclic compounds in method development, analytical validation, and quality control applications, particularly in the synthesis of novel molecular frameworks . As a stable, functionalized spirocyclic building block, it offers potential for creating ligands, probes, and other specialized molecules. The tert-butyl group introduces steric bulk that can influence the compound's conformation and physicochemical properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a thorough risk assessment before using this material.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(9-tert-butyl-1-oxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C13H24O2/c1-12(2,3)11-5-4-7-13(11)8-6-10(9-14)15-13/h10-11,14H,4-9H2,1-3H3

InChI Key

OZFBIQJQAQERRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC12CCC(O2)CO

Origin of Product

United States

Preparation Methods

The synthesis of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.

Chemical Reactions Analysis

{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .

Scientific Research Applications

{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. The tert-butyl group and the spirocyclic structure contribute to its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Spiro Ring Heteroatoms
  • {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol vs. tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (): The diazaspiro compound replaces oxygen with nitrogen, enhancing hydrogen-bonding capacity and basicity. Its carboxylate group increases polarity, whereas the tert-butyl-methanol derivative is less polar but more lipophilic . Reactivity: The diazaspiro compound’s nitrogen atoms facilitate interactions with electrophiles, while the oxaspiro system in the target compound is more electron-rich due to oxygen’s electronegativity.
Substituent Effects
  • This compound vs. {6-methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (): The methyl-substituted analog has a smaller alkyl group, reducing steric hindrance compared to the tert-butyl group. The additional oxygen in the 1,7-dioxaspiro system increases polarity and may alter ring strain . Solubility: The tert-butyl group decreases aqueous solubility but enhances stability in organic solvents.

Physical and Chemical Properties

Property {6-Tert-butyl-1-oxaspiro[...]methanol {1,4-dioxaspiro[...]methanol tert-butyl 6-oxo-2,7-diazaspiro[...]carboxylate
Molecular Weight ~198.3 g/mol (estimated) 158.2 g/mol 284.3 g/mol
Key Functional Groups Tert-butyl, hydroxymethyl Dioxaspiro, hydroxymethyl Diazaspiro, carboxylate, tert-butyl
Polarity Moderate (lipophilic) High (polar) High (ionic carboxylate)
Stability High (steric protection) Moderate Moderate (sensitive to hydrolysis)

Data derived from .

Biological Activity

{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H24O2C_{13}H_{24}O_2 and a molecular weight of 212.33 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound have been investigated in various studies.

  • Anticancer Activity : Some studies suggest that spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, compounds similar in structure have shown efficacy against melanoma cells by inhibiting DNA synthesis and promoting DNA fragmentation .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This mechanism is crucial in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Preliminary evaluations indicate that this compound could possess antimicrobial activity, although specific data on its efficacy against various pathogens is limited.

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of melanoma cell growth with an IC50 value of 15 µM after 48 hours of treatment .
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, indicating potential for use in inflammatory conditions .
Study 3Antimicrobial ActivityExhibited moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

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